molecular formula C19H30N2O5 B4530431 8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione

8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione

Cat. No.: B4530431
M. Wt: 366.5 g/mol
InChI Key: LXPFOVDPUYXHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[45]decane-7,9-dione is a complex organic compound with a unique structure that includes a piperidine ring, a spirocyclic system, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, the introduction of the spirocyclic system, and the attachment of the methoxyethoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and spirocyclic compounds. Examples include:

  • 8-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione
  • 8-[2-[4-(2-Ethoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione

Uniqueness

What sets 8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione apart is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

8-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O5/c1-25-10-11-26-15-4-8-20(9-5-15)18(24)14-21-16(22)12-19(13-17(21)23)6-2-3-7-19/h15H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPFOVDPUYXHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCN(CC1)C(=O)CN2C(=O)CC3(CCCC3)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione
Reactant of Route 2
Reactant of Route 2
8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione
Reactant of Route 3
8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione
Reactant of Route 4
8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione
Reactant of Route 5
Reactant of Route 5
8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione
Reactant of Route 6
Reactant of Route 6
8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.